molecular formula C15H13FN2O3 B5406959 3-({[(3-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid

3-({[(3-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid

Cat. No.: B5406959
M. Wt: 288.27 g/mol
InChI Key: QCKMKIHOBLKHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[(3-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid, commonly known as FMBA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. FMBA has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

The mechanism of action of FMBA is not fully understood. However, studies have shown that FMBA inhibits the activity of several enzymes involved in cancer cell proliferation and inflammation. FMBA has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
FMBA has been shown to have a variety of biochemical and physiological effects. FMBA has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and inflammation. FMBA has also been shown to reduce the production of inflammatory cytokines and chemokines. In animal models, FMBA has been shown to reduce inflammation and tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using FMBA in lab experiments is its ability to inhibit the activity of several enzymes involved in cancer cell proliferation and inflammation. FMBA has also been shown to reduce the production of inflammatory cytokines and chemokines. However, one limitation of using FMBA in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and toxicity of FMBA.

Future Directions

There are several future directions for the study of FMBA. One future direction is the development of FMBA derivatives with improved potency and selectivity. Another future direction is the investigation of the potential use of FMBA in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and toxicity of FMBA in humans.
Conclusion:
In conclusion, FMBA is a synthetic compound that has gained significant attention in the field of medicinal chemistry. FMBA has been extensively studied for its potential use in the treatment of various diseases, including cancer and inflammatory diseases. FMBA has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and inflammation. However, further studies are needed to determine the optimal dosage and toxicity of FMBA in humans.

Synthesis Methods

FMBA can be synthesized using a variety of methods, including the reaction of 3-fluoroaniline with 4-methylbenzoyl chloride in the presence of a base. The resulting product is then treated with an amine to form FMBA. Other methods of synthesis include the reaction of 3-fluoroaniline with 4-methylbenzoic acid in the presence of a coupling agent.

Scientific Research Applications

FMBA has been extensively studied for its potential use in the treatment of various diseases. Recent studies have shown that FMBA has anti-inflammatory and anti-cancer properties. FMBA has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. FMBA has also been shown to reduce inflammation in animal models of inflammatory diseases.

Properties

IUPAC Name

3-[(3-fluorophenyl)carbamoylamino]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c1-9-5-6-10(14(19)20)7-13(9)18-15(21)17-12-4-2-3-11(16)8-12/h2-8H,1H3,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKMKIHOBLKHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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